4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile is a complex organic compound featuring a benzoxazole ring, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halide precursor.
Formation of the Carbonitrile Group: The nitrile group is typically introduced via dehydration of an amide precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and nitrile groups may play crucial roles in binding to active sites or interacting with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)piperidine-3-carbonitrile
- 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)pyrrolidine-3-carbonitrile
Uniqueness
Compared to similar compounds, 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the benzoxazole and morpholine rings with the sulfanyl and nitrile groups provides a distinctive set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
4-(2-sulfanylidene-3H-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c14-6-9-7-18-4-3-16(9)12(17)8-1-2-10-11(5-8)19-13(20)15-10/h1-2,5,9H,3-4,7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSFKOFHXJRLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC3=C(C=C2)NC(=S)O3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.